molecular formula C11H15NO B1487814 1-(Aminomethyl)-6-methyl-2,3-dihydroinden-1-ol CAS No. 1082268-36-7

1-(Aminomethyl)-6-methyl-2,3-dihydroinden-1-ol

Cat. No.: B1487814
CAS No.: 1082268-36-7
M. Wt: 177.24 g/mol
InChI Key: MDEPBUWCCOZURR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Aminomethyl)-6-methyl-2,3-dihydroinden-1-ol is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

1-(Aminomethyl)-6-methyl-2,3-dihydroinden-1-ol, also known as Gabapentin, primarily targets the α2δ-1 protein, a subunit of voltage-gated calcium channels . This protein plays a crucial role in the transmission of pain signals to the brain.

Mode of Action

Gabapentin binds with high affinity to the α2δ-1 protein . This binding decreases the activity of a subset of calcium channels, reducing the release of excitatory neurotransmitters and thus dampening the transmission of pain signals .

Biochemical Pathways

Instead, it acts by modulating the activity of calcium channels, which play a key role in neurotransmission .

Pharmacokinetics

Gabapentin is absorbed from the intestines by an active transport process mediated via an amino acid transporter . Its bioavailability ranges from 27% to 60%, inversely proportional to the dose . The elimination half-life of Gabapentin is approximately 5 to 7 hours .

Result of Action

The binding of Gabapentin to the α2δ-1 protein leads to a decrease in the activity of certain calcium channels, resulting in reduced neurotransmission . This can alleviate symptoms of conditions such as partial seizures and neuropathic pain . It should be noted that the effectiveness of gabapentin can vary among individuals .

Action Environment

The action of Gabapentin can be influenced by various environmental factors. For instance, its absorption can be affected by the presence of food in the stomach, with a high-fat meal increasing its bioavailability . Additionally, the drug’s elimination can be impacted by kidney function, with lower doses recommended for those with kidney disease .

Properties

IUPAC Name

1-(aminomethyl)-6-methyl-2,3-dihydroinden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-2-3-9-4-5-11(13,7-12)10(9)6-8/h2-3,6,13H,4-5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEPBUWCCOZURR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC2(CN)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Aminomethyl)-6-methyl-2,3-dihydroinden-1-ol
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1-(Aminomethyl)-6-methyl-2,3-dihydroinden-1-ol
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1-(Aminomethyl)-6-methyl-2,3-dihydroinden-1-ol
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1-(Aminomethyl)-6-methyl-2,3-dihydroinden-1-ol
Reactant of Route 5
1-(Aminomethyl)-6-methyl-2,3-dihydroinden-1-ol
Reactant of Route 6
1-(Aminomethyl)-6-methyl-2,3-dihydroinden-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.